4-ethynyl-1-propyl-1H-pyrazole
Overview
Description
“4-ethynyl-1-propyl-1H-pyrazole” is a chemical compound with the molecular formula C8H10N2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The InChI code for “4-ethynyl-1-propyl-1H-pyrazole” is 1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms in the molecule.Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives are extensively studied for their pharmacological properties. 4-ethynyl-1-propyl-1H-pyrazole can be utilized in the design and synthesis of new drugs due to its potential biological activities. It can serve as a scaffold for developing compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties .
Agrochemistry
In the field of agrochemistry, pyrazole compounds are used to create pesticides and herbicides. The structural modification of 4-ethynyl-1-propyl-1H-pyrazole could lead to the development of new agrochemicals that target specific pests or weeds without affecting crops or the environment adversely .
Coordination Chemistry
Pyrazoles are known to act as ligands in coordination chemistry4-ethynyl-1-propyl-1H-pyrazole can bind to various metal ions, forming complexes that are useful in catalysis, magnetic materials, and as sensors .
Organometallic Chemistry
In organometallic chemistry, 4-ethynyl-1-propyl-1H-pyrazole can be used to synthesize organometallic compounds. These compounds find applications in catalysis for organic transformations, including polymerization, hydrogenation, and carbon-carbon bond formation .
Green Synthesis
The pyrazole ring is often used in green chemistry approaches due to its versatility and reactivity4-ethynyl-1-propyl-1H-pyrazole can be employed in environmentally friendly synthesis methods, such as microwave-assisted reactions, to produce various bioactive molecules with high yields and under mild conditions .
Bioactive Chemical Synthesis
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals4-ethynyl-1-propyl-1H-pyrazole can be a precursor for synthesizing a wide range of bioactive compounds that have potential therapeutic applications .
Analytical Chemistry
Due to its unique structure, 4-ethynyl-1-propyl-1H-pyrazole can be used in analytical chemistry as a reagent or a probe. It can be part of sensors that detect the presence of various substances, including ions and organic molecules .
Material Science
Pyrazole derivatives can contribute to the development of new materials4-ethynyl-1-propyl-1H-pyrazole might be used in the creation of novel polymers, coatings, and electronic materials with specific desired properties .
properties
IUPAC Name |
4-ethynyl-1-propylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOFGJLACNCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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